1,3-Dipropyl-8-phenylxanthine
Vue d'ensemble
Description
Le PMID28870136-Composé-44 est un médicament à petite molécule connu pour ses effets inhibiteurs puissants sur des cibles biologiques spécifiques. Il a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, en particulier dans le traitement de divers cancers et autres maladies .
Mécanisme D'action
Target of Action
1,3-Dipropyl-8-phenylxanthine is a selective antagonist for adenosine receptors . It has been found to have high potencies at both A1 and A2 adenosine receptor subclasses . The primary role of these receptors is to modulate adenylate cyclase activity in various cells .
Mode of Action
This compound interacts with its targets, the adenosine receptors, by inhibiting their activity. It acts as an antagonist at A2 adenosine receptors that stimulate adenylate cyclase in membranes from rat pheochromocytoma PC 12 cells and human platelets, and at A1 adenosine receptors that inhibit adenylate cyclase from rat fat cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adenylate cyclase pathway. Adenylate cyclase is an enzyme that converts ATP to cyclic AMP (cAMP) and pyrophosphate. By inhibiting the adenosine receptors that modulate this enzyme, this compound can affect the levels of cAMP within the cell .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cAMP levels within the cell due to its antagonistic action on adenosine receptors . This can have various downstream effects depending on the specific cell type and physiological context.
Analyse Biochimique
Biochemical Properties
1,3-Dipropyl-8-phenylxanthine plays a significant role in biochemical reactions by interacting with adenosine receptors, particularly the adenosine A1 receptor. This compound acts as an antagonist, meaning it binds to the receptor without activating it, thereby blocking the action of adenosine. The interaction between this compound and the adenosine A1 receptor inhibits the receptor’s ability to reduce cyclic AMP levels in cells . This inhibition can affect various downstream signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In pheochromocytoma cells, platelets, and fat cells, this compound modulates membrane adenylate cyclase activity by antagonizing adenosine receptors . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in fat cells, the inhibition of adenosine A1 receptors by this compound can lead to increased lipolysis and reduced fat accumulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the adenosine A1 receptor and preventing adenosine from activating the receptor. This binding interaction is highly selective, with this compound showing a strong affinity for the adenosine A1 receptor over other adenosine receptor subtypes . The inhibition of the adenosine A1 receptor by this compound leads to increased levels of cyclic AMP, which can activate protein kinase A and other downstream signaling molecules, ultimately affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound in cell cultures has been associated with sustained inhibition of adenosine A1 receptor activity and prolonged changes in cellular functions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound effectively antagonizes adenosine A1 receptors without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including cardiovascular and neurological disturbances . Threshold effects have been observed, where the efficacy of this compound plateaus at certain concentrations, indicating a saturation of receptor binding .
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with adenosine receptors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound can also interact with adenosine receptors, potentially contributing to its overall pharmacological effects . The metabolic pathways of this compound can influence its bioavailability and duration of action in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes and is distributed in both intracellular and extracellular compartments . Transporters and binding proteins may facilitate the movement of this compound within cells, affecting its localization and accumulation . The distribution of this compound can influence its efficacy and potency in different tissues .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with adenosine receptors on the cell membrane . The compound can also localize to other cellular compartments, such as the cytoplasm and nucleus, where it may exert additional effects on cellular functions . Post-translational modifications and targeting signals can influence the subcellular distribution of this compound, directing it to specific organelles or compartments within the cell .
Méthodes De Préparation
La synthèse du PMID28870136-Composé-44 implique plusieurs étapes, y compris la formation d'intermédiaires clés et l'utilisation de réactifs et de conditions spécifiques. Les méthodes de préparation impliquent généralement :
Voies de synthèse : Le composé est synthétisé par une série de réactions chimiques, y compris la condensation, la cyclisation et les modifications de groupes fonctionnels.
Conditions de réaction : Les réactions sont effectuées dans des conditions contrôlées, telles que des températures, des pressions et des niveaux de pH spécifiques, pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle : La production à grande échelle du PMID28870136-Composé-44 implique l'optimisation des voies de synthèse et des conditions de réaction pour obtenir des rendements et une pureté élevés.
Analyse Des Réactions Chimiques
Le PMID28870136-Composé-44 subit diverses réactions chimiques, notamment :
Substitution : Le composé peut subir des réactions de substitution avec des nucléophiles ou des électrophiles dans des conditions appropriées.
Réactifs et conditions courants : Les réactifs typiques comprennent les acides, les bases, les solvants et les catalyseurs, les conditions telles que la température et la pression étant soigneusement contrôlées.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais ils comprennent généralement des dérivés et des analogues du composé original.
Applications de la recherche scientifique
Le PMID28870136-Composé-44 a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action du PMID28870136-Composé-44 implique son interaction avec des cibles moléculaires spécifiques, conduisant à la modulation de diverses voies biologiques. Le composé exerce ses effets par :
Cibles moléculaires : Liaison à des protéines ou des enzymes spécifiques, telles que l'ecto-5'-nucléotidase (CD73), et inhibition de leur activité.
Voies impliquées : Modulation des voies de signalisation liées à la prolifération cellulaire, à l'apoptose et à la réponse immunitaire.
Interactions biochimiques : Les interactions du composé avec ses cibles entraînent des changements dans les fonctions cellulaires et les réponses physiologiques.
Applications De Recherche Scientifique
PMID28870136-Compound-44 has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Le PMID28870136-Composé-44 peut être comparé à d'autres composés similaires pour souligner son unicité :
Composés similaires : Des composés tels que le PMID28870136-Composé-45 et le PMID28870136-Composé-46 présentent des similitudes structurelles et ciblent des voies similaires.
Liste des composés similaires : D'autres composés de la même classe comprennent divers inhibiteurs de la CD73 et des enzymes associées.
Activité Biologique
1,3-Dipropyl-8-phenylxanthine (DPPX) is a notable compound within the xanthine family, primarily recognized for its role as an antagonist at adenosine receptors, specifically A1 and A2 subtypes. This compound has garnered attention due to its potent biological activity and potential therapeutic applications.
DPPX is characterized by its structural modifications that enhance its selectivity and potency as an adenosine receptor antagonist. The presence of the dipropyl groups at the 1 and 3 positions, along with the phenyl group at the 8 position, significantly influences its pharmacological properties. These modifications allow DPPX to exhibit a higher affinity for adenosine receptors compared to other xanthines like caffeine and theophylline, which are relatively weak antagonists with affinity constants in the micromolar range .
Affinity for Adenosine Receptors
DPPX demonstrates a marked selectivity for A1 receptors over A2 receptors. In comparative studies, it has been shown to be approximately 30-fold more potent at A1 receptors than at A2 receptors . This selectivity is crucial in minimizing side effects associated with non-selective adenosine antagonists, such as cardiac stimulation.
Table 1: Potency of DPPX and Related Compounds at Adenosine Receptors
Compound | K_B (nM) at A1 Receptors | K_B (nM) at A2 Receptors |
---|---|---|
This compound | 10.8 | >300 |
8-Phenyltheophylline | 350 | >2000 |
Theophylline | 17,000 | 13,800 |
The data indicates that DPPX exhibits significantly stronger antagonistic effects on A1 receptors compared to both its analogs and traditional xanthines .
In Vivo Studies
In vivo studies have further elucidated DPPX's pharmacodynamics. For instance, when administered in animal models, DPPX was found to produce a greater shift in heart rate than in blood pressure responses, indicating its predominant action on A1 receptors which are known to mediate heart rate modulation . This finding aligns with previous in vitro results demonstrating similar receptor selectivity.
Case Studies and Research Findings
Several studies have explored the biological implications of DPPX:
- Cardiovascular Effects : Research indicated that DPPX effectively antagonizes adenosine-induced bradycardia without significant hypotensive effects, making it a candidate for conditions where modulation of heart rate is necessary without compromising blood pressure stability .
- Functionalized Congeners : Derivatives of DPPX have been synthesized to enhance solubility and receptor affinity. For instance, XAC (an amine-functionalized derivative) demonstrated improved pharmacokinetic properties while retaining high potency against both A1 and A2 receptors .
- Neuropharmacological Applications : Studies suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmission through adenosine receptor antagonism. This could be beneficial in conditions like Parkinson's disease or depression where adenosine signaling plays a role .
Propriétés
IUPAC Name |
8-phenyl-1,3-dipropyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIGSMOZKDCDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006449 | |
Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85872-53-3 | |
Record name | 3,9-Dihydro-8-phenyl-1,3-dipropyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85872-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dipropyl-8-phenylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085872533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.